N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-16(20-17(23)13-7-3-2-4-8-13)22(21-12)18-19-14-9-5-6-10-15(14)24-18/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOPLBQJTRQPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCCC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by reacting benzothiazole-2-thiol with appropriate alkylating agents . The pyrazole ring is then introduced through cyclization reactions involving hydrazine derivatives and diketones . Finally, the cyclohexane carboxamide group is attached via amidation reactions using cyclohexanecarboxylic acid and suitable coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The pyrazole ring can also contribute to the compound’s bioactivity by binding to specific proteins and altering their function . Overall, the compound’s effects are mediated through a combination of these interactions, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetamide derivatives
Uniqueness
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide stands out due to its unique combination of structural features, including the benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide is a complex organic compound notable for its diverse biological activities, primarily attributed to its unique structural components. This article explores the compound's pharmacological properties, mechanisms of action, synthesis methods, and relevant case studies.
Structural Composition
The compound integrates several heterocyclic moieties:
- Benzo[d]thiazole : Known for its antimicrobial and anticancer properties.
- Pyrazole : Associated with anti-inflammatory effects.
- Cyclohexanecarboxamide : Enhances the compound's lipophilicity and biological activity.
This structural diversity contributes to the compound's potential efficacy in various therapeutic applications.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a series of benzothiazole derivatives demonstrated cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Effects
This compound has shown moderate inhibitory effects against various pathogens, including Staphylococcus aureus and certain fungi . The benzo[d]thiazole moiety is particularly effective in modulating antimicrobial pathways.
Anti-inflammatory Activity
The compound acts as an inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces prostaglandin production, leading to decreased inflammation and pain . This mechanism is similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
The primary target for this compound is the arachidonic acid pathway, where it inhibits COX enzymes. This inhibition leads to:
- Decreased synthesis of inflammatory mediators.
- Potential modulation of apoptotic pathways in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Using appropriate precursors in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Coupling with Benzo[d]thiazole : This step is crucial for integrating the benzo[d]thiazole moiety into the structure.
- Final Cyclization : Leading to the formation of the cyclohexanecarboxamide structure.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry:
Q & A
Q. What are the optimal synthetic routes for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of intermediates, such as the pyrazole core (e.g., 3-methyl-1H-pyrazol-5-amine) and benzo[d]thiazole-2-carboxylic acid derivatives.
- Step 2: Coupling via amide bond formation using reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Step 3: Purification via column chromatography and recrystallization.
Optimization Strategies: - Temperature Control: Maintain 0–5°C during coupling to minimize side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalysts: Triethylamine or DMAP can improve reaction rates and yields .
Validation: Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm structure with -NMR and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- - and -NMR: Assign proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, cyclohexane protons at δ 1.0–2.5 ppm) and verify carbonyl (C=O) at ~170 ppm in -NMR .
- IR Spectroscopy: Confirm amide bonds (N-H stretch ~3300 cm, C=O ~1650 cm) .
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H] for CHNOS requires m/z 343.1254) .
Note: X-ray crystallography may resolve conformational ambiguities in the pyrazole-thiazole system .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- In Vitro Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to controls like cisplatin .
- Anti-inflammatory Activity: Measure inhibition of COX-2 or TNF-α in LPS-induced macrophages .
- Antimicrobial Screening: Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Data Interpretation: Correlate activity with structural features (e.g., thiazole’s electron-withdrawing effects enhancing cytotoxicity) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA gyrase. Focus on hydrogen bonds between the carboxamide and active-site residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling: Derive predictive models using descriptors like logP and topological polar surface area (TPSA) to optimize bioactivity .
Validation: Compare docking scores with experimental IC values to refine predictions .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays: Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Structural Analog Comparison: Test derivatives (e.g., replacing cyclohexane with aryl groups) to isolate pharmacophore contributions .
- Meta-Analysis: Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .
Q. How can reaction pathways be mechanistically validated for this compound’s synthesis?
Methodological Answer:
- Isotopic Labeling: Use -labeled amines to track amide bond formation via -NMR .
- Kinetic Studies: Monitor intermediate formation via in-situ FTIR (e.g., carbonyl intermediates at 1700–1750 cm) .
- DFT Calculations: Compute energy barriers for key steps (e.g., nucleophilic acyl substitution) using Gaussian09 .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Purification: Replace column chromatography with recrystallization (solvent: ethanol/water) or centrifugal partition chromatography .
- Reaction Engineering: Optimize heat transfer in flow reactors to prevent exothermic side reactions .
- Quality Control: Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Q. How does the compound’s stereochemistry influence its bioactivity?
Methodological Answer:
- Chiral HPLC: Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol) .
- Biological Testing: Compare IC of isolated enantiomers to identify active stereoisomers .
- Computational Analysis: Model diastereomer-protein interactions to explain selectivity .
Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood), then analyze via LC-MS/MS to identify hydrolytic or oxidative byproducts .
- Stability-Indicating Methods: Develop HPLC methods (C18 column, acetonitrile/water + 0.1% TFA) to quantify intact compound vs. degradants .
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months per ICH guidelines .
Q. How can researchers design derivatives to enhance solubility without compromising activity?
Methodological Answer:
- Structural Modifications: Introduce polar groups (e.g., -OH, -SOH) on the cyclohexane ring or pyrazole N-substituents .
- Prodrug Approach: Synthesize phosphate or glycoside conjugates for improved aqueous solubility .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
